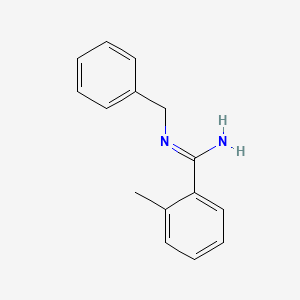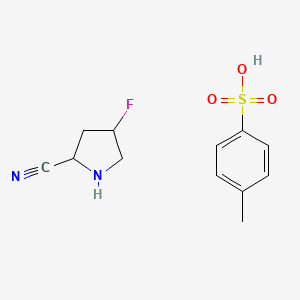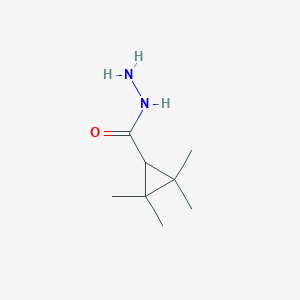![molecular formula C21H30O2 B14113062 (3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Acetoxy-5alpha-androsta-2,16-diene is a synthetic derivative of testosterone. It is a steroidal compound with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol . This compound is known for its applications in the preparation of various pharmaceutical derivatives, particularly in the synthesis of Rocuronium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Acetoxy-5alpha-androsta-2,16-diene typically involves the acetylation of androsta-2,16-dien-17-ol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 17th position.
Industrial Production Methods: In an industrial setting, the production of 17-Acetoxy-5alpha-androsta-2,16-diene follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 17-Acetoxy-5alpha-androsta-2,16-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of androsta-2,16-diene, such as ketones, alcohols, and substituted steroids .
Scientific Research Applications
17-Acetoxy-5alpha-androsta-2,16-diene has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is a key intermediate in the synthesis of Rocuronium, a muscle relaxant used in anesthesia.
Mechanism of Action
The mechanism of action of 17-Acetoxy-5alpha-androsta-2,16-diene involves its interaction with androgen receptors. As a synthetic derivative of testosterone, it mimics the effects of natural androgens by binding to these receptors and modulating gene expression. This interaction influences various biological processes, including muscle growth, metabolism, and reproductive functions.
Comparison with Similar Compounds
Androsta-2,16-dien-17-ol: The parent compound from which 17-Acetoxy-5alpha-androsta-2,16-diene is derived.
Testosterone: The natural hormone that serves as the basis for many synthetic derivatives.
Rocuronium: A derivative used as a muscle relaxant in medical applications.
Uniqueness: 17-Acetoxy-5alpha-androsta-2,16-diene is unique due to its specific acetoxy group at the 17th position, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceutical compounds .
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
[(10S,13S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3/t15?,16?,17?,18?,20-,21-/m0/s1 |
InChI Key |
PEPMRHLQYPCJPR-XZFNAKAKSA-N |
Isomeric SMILES |
CC(=O)OC1=CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC=CC4)C)C |
Canonical SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
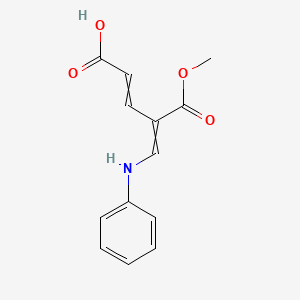
![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)


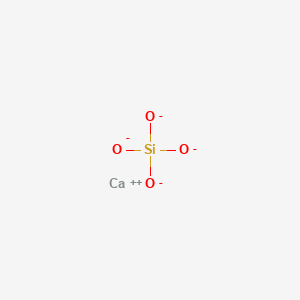
![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
